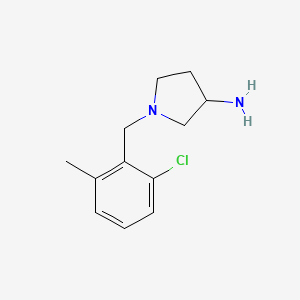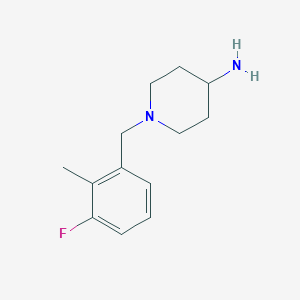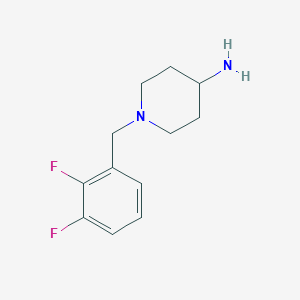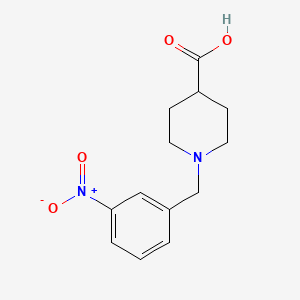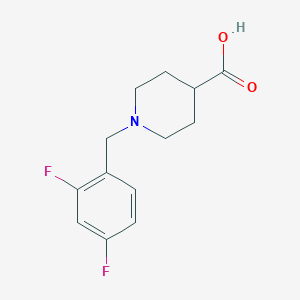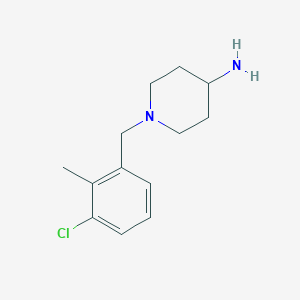
1-(3-Chloro-2-methylbenzyl)piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-methylbenzyl)piperidin-4-amine is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and this compound features a benzyl group attached to the nitrogen atom, along with a chlorine and a methyl group on the benzene ring. This structure imparts unique chemical and biological properties to the compound.
Synthetic Routes and Reaction Conditions:
Benzyl Protection: The synthesis often begins with the protection of the benzyl group using benzyl chloride and a suitable base.
Piperidine Formation: The piperidine ring is typically formed through a cyclization reaction involving the reaction of a linear amine precursor with a suitable electrophile.
Chlorination and Methylation: The benzene ring is then chlorinated and methylated using appropriate reagents like chlorine gas and methyl iodide, respectively.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-scale synthesis.
化学反应分析
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride, resulting in the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the benzyl position, involving reagents like sodium cyanide or other nucleophiles.
Common Reagents and Conditions: Reagents like hydrochloric acid, sodium hydroxide, and various organic solvents are commonly used under controlled temperature and pressure conditions.
Major Products Formed: The major products include chlorinated and methylated derivatives, as well as various oxidized and reduced forms of the compound.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders and pain management.
Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-(3-Chloro-2-methylbenzyl)piperidin-4-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds: Piperidine derivatives such as 1-(2-methylbenzyl)piperidin-4-amine and 1-(3-chlorobenzyl)piperidin-4-amine are structurally similar.
Uniqueness: The presence of both a chlorine and a methyl group on the benzene ring in 1-(3-Chloro-2-methylbenzyl)piperidin-4-amine distinguishes it from other piperidine derivatives, potentially leading to unique chemical and biological properties.
This compound's versatility and unique properties make it a valuable subject of study in various scientific fields. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future developments.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1-[(3-chloro-2-methylphenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-10-11(3-2-4-13(10)14)9-16-7-5-12(15)6-8-16/h2-4,12H,5-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFLPNMWCYHBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CN2CCC(CC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7827540.png)
![(3S,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B7827547.png)
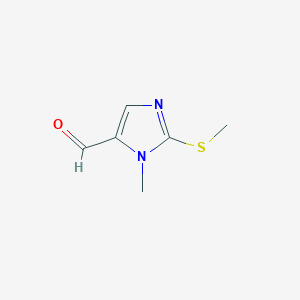
![6-benzyl-4-oxo-1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-6-ium-2-olate](/img/structure/B7827558.png)
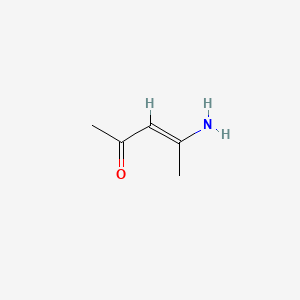
![ethyl 2-ethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7827581.png)
![ethyl 3-methyl-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7827586.png)
![Ethyl 1-isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7827595.png)
